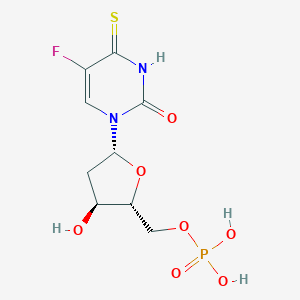

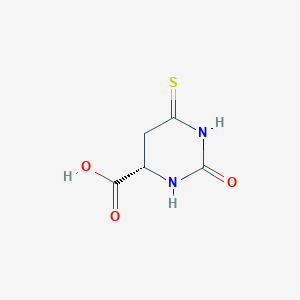

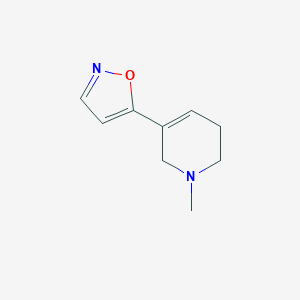

Ácido 2-(3-(terc-butoxicarbonilamino)-2-oxopirrolidin-1-il)acético

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a dipeptide mimetic, often synthesized for its potential use in medicinal chemistry and organic synthesis. It has been studied for its unique structure and potential as a building block in various chemical reactions.

Synthesis Analysis

- A practical synthesis method for a similar dipeptide mimetic was developed by Lauffer and Mullican (2002), demonstrating the regioselective functionalization of its molecular structure (Lauffer & Mullican, 2002).

- Chui et al. (2004) synthesized related acetic acids from 2-aminopyridines, showing the potential for various synthetic routes for such compounds (Chui et al., 2004).

Molecular Structure Analysis

- Studies like those by Dasgupta et al. (2007) and Kumar & Meena (2003) have characterized similar structures, providing insights into their molecular conformations and stability (Dasgupta et al., 2007); (Kumar & Meena, 2003).

Chemical Reactions and Properties

- The synthesis of similar compounds often involves reactions like Michael addition, as demonstrated by Alizadeh & Rezvanian (2012) (Alizadeh & Rezvanian, 2012).

- Groth & Meldal (2001) presented synthesis routes for similar compounds, highlighting their potential in forming peptide isosteres (Groth & Meldal, 2001).

Physical Properties Analysis

- The physical properties of similar compounds, such as solubility, melting point, and crystalline structure, are often studied through X-Ray diffraction and NMR spectroscopy, as seen in the work of Prakash et al. (2008) (Prakash et al., 2008).

Chemical Properties Analysis

- The chemical properties, such as reactivity, stability under various conditions, and interaction with other chemicals, are central to understanding the utility of such compounds. Studies like those by Petz et al. (2019) provide insights into these aspects (Petz et al., 2019).

Aplicaciones Científicas De Investigación

Síntesis de dipéptidos

Este compuesto se utiliza en la síntesis de dipéptidos . El grupo terc-butoxicarbonilo (Boc) protege el aminoácido durante el proceso de síntesis. El reactivo de acoplamiento distintivo N,N'-dietileno-N''-2-cloroetil tiofosforamida mejora la formación de amida en los Boc-AAIL sin la adición de una base, dando los dipéptidos con rendimientos satisfactorios en 15 minutos .

Preparación de líquidos iónicos de aminoácidos (AAIL)

El compuesto se utiliza en la preparación de líquidos iónicos a temperatura ambiente derivados de aminoácidos protegidos con terc-butoxicarbonilo disponibles comercialmente (Boc-AAIL) . Estos líquidos iónicos se han utilizado ampliamente en la síntesis de péptidos como soporte sintético, reactivo de escisión y disolventes .

Síntesis orgánica

El compuesto se puede utilizar como reactivos y medios de reacción eficientes en la síntesis orgánica cuando su cadena lateral reactiva y el N-terminal están químicamente protegidos .

Desarrollo de nuevos líquidos iónicos a temperatura ambiente (RTIL)

El compuesto se utiliza en el desarrollo de nuevos RTIL que consisten en el catión 1-etil-3-metilimidazolio ([emim]) y los aniones de 20 aminoácidos protegidos con terc-butoxicarbonilo (Boc) disponibles comercialmente <svg class="icon" height="16" p-id="1735" t="1709264788

Safety and Hazards

While specific safety and hazards information for this compound is not available in the retrieved papers, general precautions should be taken when handling it. This includes avoiding ingestion and inhalation, avoiding dust formation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

Mecanismo De Acción

Target of Action

It’s known that boc-protected amino acids are often used in peptide synthesis . They are used as starting materials in dipeptide synthesis with commonly used coupling reagents .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .

Biochemical Pathways

The compound is involved in the synthesis of dipeptides, which are crucial components of proteins. The synthesis process involves a series of reactions, including the formation of a phosphonium intermediate and acyloxyphosphonium from the protected amino acid anion .

Pharmacokinetics

It’s known that boc-protected amino acids are miscible in acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature . These properties may influence the compound’s bioavailability.

Result of Action

The primary result of the compound’s action is the formation of dipeptides . Dipeptides are essential building blocks in the formation of proteins, which play a crucial role in various biological functions.

Action Environment

The environment can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s miscibility in various solvents suggests that the solvent used can impact the efficiency of the dipeptide synthesis process . Furthermore, the reaction is carried out at room temperature, indicating that temperature is a critical factor in the compound’s action .

Propiedades

IUPAC Name |

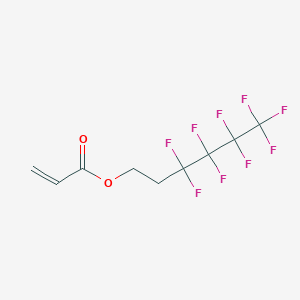

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)12-7-4-5-13(9(7)16)6-8(14)15/h7H,4-6H2,1-3H3,(H,12,17)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBMLDXQOFMMED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576574 |

Source

|

| Record name | {3-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116339-45-8 |

Source

|

| Record name | {3-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.